Cas no 6461-04-7 (D-Glutamic Acid 5-Methyl Ester)

D-Glutamic Acid 5-Methyl Ester structure
6461-04-7 structure
Product Name:D-Glutamic Acid 5-Methyl Ester
Numero CAS:6461-04-7
MF:C6H11NO4
MW:161.155842065811
MDL:MFCD00237069
CID:508231
PubChem ID:111219
Update Time:2025-09-25

D-Glutamic Acid 5-Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • D-Glutamicacid, 5-methyl ester
    • D-Glutamic Acid Gamma-Methyl Ester
    • D-Glutamic acid γ-methyl ester
    • H-D-Glu(OMe)-OH
    • 4(S)-carboxy-4-aminobutyric acid methyl ester
    • 5-Methyl D-glutamate
    • AmbotzHAA1564
    • EINECS 229-276-2
    • glutamic acid 5-methyl ester
    • H-D-GLU(OME)-OH (D-GUTAMIC ACID 5-METHYL ESTER
    • H-D-Glu-OMe
    • 4(R)-Carboxy-4-aminobutanoic acid methyl ester
    • gamma-Methyl D-glutamate
    • (2R)-2-amino-5-methoxy-5-oxopentanoic acid
    • (R)-2-Amino-5-methoxy-5-oxopentanoic acid
    • D-Glutamic acid, 5-methyl ester
    • glutamic acid, 5-methyl ester
    • D-Glu(OMe)-OH
    • D-Glutamic acid-gamma-methyl ester
    • RP22397
    • D-GLUTAMIC ACID 5-METHYL ESTER
    • ST2407029
    • V7100
    • Z2350488070
    • CS-W022740
    • D-Glutamic acid-gamma-methyl ester (H-D-Glu(Me)-OH)
    • FD21478
    • SCHEMBL1666146
    • AKOS006274204
    • HY-W042000
    • 6461-04-7
    • ZGEYCCHDTIDZAE-SCSAIBSYSA-N
    • Z1198152810
    • EN300-98196
    • 4(R)-Carboxy-4-aminobutanoic acid methyl ester; 5-Methyl D-glutamate
    • MFCD00237069
    • DS-13733
    • (2R)-2-azaniumyl-5-methoxy-5-oxopentanoate
    • D-Glutamic Acid 5-Methyl Ester
    • MDL: MFCD00237069
    • Inchi: 1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m1/s1
    • Chiave InChI: ZGEYCCHDTIDZAE-SCSAIBSYSA-N
    • Sorrisi: O(C)C(CC[C@H](C(=O)O)N)=O

Proprietà calcolate

  • Massa esatta: 160.06100
  • Massa monoisotopica: 161.06880783g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 5
  • Complessità: 157
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.4
  • Superficie polare topologica: 89.6

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.242±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 175-176 ºC
  • Punto di ebollizione: 316.1℃ at 760 mmHg
  • Punto di infiammabilità: No data available
  • Indice di rifrazione: 1.477
  • Solubilità: Solubile (259 g/l) (25°C),
  • PSA: 92.45000
  • LogP: -1.28290
  • Pressione di vapore: No data available

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